molecular formula C12H11NO5 B1422574 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1255147-76-2

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1422574
CAS No.: 1255147-76-2
M. Wt: 249.22 g/mol
InChI Key: ONLLTVWUGWKXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a bicyclic structure combining a 5-oxopyrrolidine (γ-lactam) core with a 2-carboxyphenyl substituent. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . The presence of a carboxylic acid group at the ortho position of the phenyl ring and the 5-oxopyrrolidine moiety creates a polar, zwitterionic structure, enhancing solubility and interaction with biological targets.

Properties

IUPAC Name

1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-5-7(11(15)16)6-13(10)9-4-2-1-3-8(9)12(17)18/h1-4,7H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLTVWUGWKXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Acylation and Cyclization

One common strategy involves the reaction of a 2-carboxyphenyl derivative with a suitable pyrrolidinone precursor. For example, starting from 2-aminobenzoic acid or its derivatives, the amine can be acylated with a pyrrolidinone carboxylic acid or its activated derivatives (e.g., acid chlorides or esters). Subsequent cyclization under acidic or basic conditions furnishes the target compound.

Esterification and Hydrazide Formation

Esterification of the carboxylic acid groups is often employed as an intermediate step to facilitate further transformations. For instance, methyl esters of the compound can be prepared by conventional Fischer esterification. These esters can then be converted to hydrazides by reaction with hydrazine hydrate under reflux conditions in solvents like isopropanol. The hydrazide intermediates serve as versatile precursors for heterocyclic ring formation and further functionalization.

Heterocyclic Ring Formation via Cyclization Reactions

Hydrazide derivatives can undergo cyclization with reagents such as carbon disulfide in the presence of potassium hydroxide to form oxadiazole rings fused to the pyrrolidinone core. This method involves in situ formation of potassium salts of hydrazinocarbothioates followed by acidification to form heterocycles. Such transformations have been confirmed by characteristic carbon resonances in ^13C-NMR spectra (e.g., C=N at ~164 ppm and C=S at ~174 ppm).

Aromatic Substituent Modifications

Nitration, halogenation, and other electrophilic aromatic substitution reactions on the phenyl ring have been reported. For example, treatment with hydrochloric acid and acetic acid can introduce chlorine substituents, while nitration can be achieved using urea in propan-2-ol. These modifications allow tuning of the compound's electronic and steric properties, influencing biological activity.

C(sp3)-H Activation Arylation Strategy

A more recent and highly efficient stereoselective synthesis involves C(sp3)-H activation and arylation. This modern method enables direct functionalization of the pyrrolidine ring at specific positions with aryl groups, including the 2-carboxyphenyl substituent, under catalytic conditions. This approach provides high enantioselectivity and yields, facilitating the preparation of analogs with precise stereochemistry.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Notes
Direct N-Acylation and Cyclization 2-aminobenzoic acid derivatives, acid chlorides, acidic/basic cyclization Straightforward, classical approach May require protection/deprotection steps
Esterification and Hydrazide Formation Methanol, hydrazine hydrate, reflux in isopropanol Enables further heterocyclic synthesis Intermediate step for complex derivatives
Cyclization with Carbon Disulfide Carbon disulfide, KOH, acidification to pH 3–4 Forms oxadiazole heterocycles Confirmed by ^13C-NMR spectral data
Aromatic Substituent Modifications HCl, acetic acid, urea, nitrating agents Allows tuning of biological activity Requires careful control of reaction conditions
C(sp3)-H Activation Arylation Catalysts for C-H activation, aryl halides High stereoselectivity and efficiency Modern, versatile synthetic route

Detailed Research Findings

  • The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 6 M hydrochloric acid in acetic acid at room temperature, followed by hydrogen peroxide treatment, successfully introduces chlorine substituents on the aromatic ring, demonstrating a pathway for aromatic modification.

  • Esterification to the methyl ester and subsequent conversion to hydrazide intermediates have been effectively used to prepare diverse heterocyclic derivatives, including oxadiazoles and thiadiazoles, expanding the chemical space around the pyrrolidinone core.

  • The use of C(sp3)-H activation strategies has been shown to enable highly enantioselective synthesis of 2,3-trans-3-carboxyphenyl pyrrolidine analogs, facilitating the preparation of compounds with potential biological activity as ionotropic glutamate receptor antagonists.

  • Functional group transformations on the aromatic ring, such as nitration and halogenation, are key steps to modulate the compound’s physicochemical and biological properties, as demonstrated in various synthetic sequences.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Esters or amides, depending on the substituents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have underscored the compound's potential as an antimicrobial agent against multidrug-resistant pathogens. For instance, research demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-dependent nature of its antimicrobial activity suggests that modifications to the core structure can enhance efficacy against resistant strains.

Antioxidant Properties

The antioxidant capability of this compound has been explored through various assays, including DPPH radical scavenging methods. Compounds derived from 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising results, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Research

The compound's derivatives have been investigated for their anticancer properties. Studies reveal that certain analogs can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents . The modulation of signaling pathways involved in cell proliferation and survival is a critical mechanism underlying these effects.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against WHO-priority pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains, emphasizing the need for further development of these compounds as novel antibiotics .

Antioxidant Activity Analysis

In another investigation, a series of compounds derived from the parent structure were evaluated for their antioxidant capacity. The results indicated that some derivatives had antioxidant activities surpassing that of ascorbic acid, suggesting their potential use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Antioxidant Activity

  • Chloro-hydroxyphenyl derivatives (e.g., 1-(5-Chloro-2-hydroxyphenyl)- analogs) exhibit superior radical scavenging capacity. For example, compound 21 (1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one) showed 1.35× higher DPPH scavenging than ascorbic acid .
  • Nitro-substituted analogs demonstrated the highest reducing power (optical density up to 1.675 at 700 nm), attributed to the nitro group’s ability to stabilize free radicals .
  • Carboxylic acid retention is critical: Derivatives with free -COOH groups outperformed esterified or amidated analogs in antioxidant assays .

Antimicrobial Activity

  • Dichloro-hydroxyphenyl derivatives (e.g., 1-(3,5-Dichloro-2-hydroxyphenyl)- analogs) showed potent activity against vancomycin-resistant S. aureus (MIC = 4–8 µg/mL) .
  • Benzimidazole hybrids (e.g., compounds 21–28 ) exhibited Gram-positive selectivity, likely due to enhanced membrane penetration via hydrophobic interactions .

Anticancer Potential

  • 3,5-Dichloro-2-hydroxyphenyl derivatives inhibited A549 lung cancer cell proliferation (IC₅₀ = 12–18 µM) via ROS-mediated apoptosis .

Physicochemical and Structural Insights

  • Crystallography : X-ray diffraction confirmed planar geometry of the 5-oxopyrrolidine ring and hydrogen-bonding interactions between the carboxylic acid and hydroxyl groups, stabilizing the crystal lattice .
  • Solubility : Fluorinated analogs (e.g., 2,4-difluorophenyl) showed improved aqueous solubility compared to chlorinated derivatives, making them favorable for drug formulation .
  • Stability : Nitro-substituted derivatives exhibited lower thermal stability (m.p. 188–189°C) than chloro analogs (m.p. >200°C), impacting storage conditions .

Biological Activity

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with carboxylic acid functional groups, which are known to influence its biological activity. The presence of the carboxyphenyl moiety is crucial for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's promising antimicrobial and anticancer properties. It has been shown to exhibit activity against various multidrug-resistant pathogens, including Gram-positive bacteria and certain fungi.

Antimicrobial Activity

This compound has demonstrated structure-dependent antimicrobial activity against several pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusEffective against vancomycin-intermediate strains
Enterococcus faecalisSignificant inhibition observed
Clostridium difficileNotable antimicrobial effects
Candida aurisEffective against multidrug-resistant isolates
Aspergillus fumigatusActivity noted in azole-resistant strains

The compound's effectiveness against these pathogens suggests its potential as a novel scaffold for drug development aimed at overcoming antibiotic resistance.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties, particularly in human lung cancer cell lines (A549). Notably, certain derivatives have shown higher activity compared to established chemotherapeutics like clindamycin:

Compound TypeActivity LevelReference
5-Fluorobenzimidazole derivativeFour-fold stronger than clindamycin
Hydrazone with thien-2-yl fragmentTwo-fold stronger than clindamycin

These findings highlight the need for further exploration into the structure-activity relationships to optimize therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to reduced viability of pathogens.
  • Cell Signaling Modulation : It can influence signaling pathways such as MAPK, affecting gene expression related to cellular stress responses and apoptosis.
  • Transport Protein Interaction : The compound's ability to interact with transport proteins may enhance its bioavailability and distribution within biological systems.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Resistance : A comprehensive examination of the compound's efficacy against multidrug-resistant strains demonstrated significant inhibitory concentrations (MIC) against S. aureus and E. faecalis, suggesting it could serve as a lead compound for new antibiotics .
  • Anticancer Efficacy : In vitro studies using A549 cells revealed that derivatives of the compound exhibited varying degrees of cytotoxicity, with some outperforming traditional cancer therapies .

Q & A

Basic: What are the key synthetic routes for preparing 1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via condensation reactions followed by cyclization. For example, analogous derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are prepared by reacting substituted anilines (e.g., 2,4-difluoroaniline) with itaconic acid in boiling water, achieving cyclization under acidic conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux), and catalysts (e.g., sulfuric acid for esterification steps). Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate high-purity products .

Basic: Which analytical techniques are most effective for characterizing structural and chemical purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for pyrrolidine ring protons (δ 2.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>97% in some derivatives) and detects byproducts .
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in structurally similar pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline analogs) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., observed m/z ≈ 277 for C13H11NO5) .

Advanced: How can stereochemical outcomes be controlled during synthesis of derivatives?

Answer:
Chiral auxiliaries or enantioselective catalysts are employed to direct stereochemistry. For instance, (3R)-configured derivatives are synthesized using chiral starting materials (e.g., (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid) and resolved via chiral HPLC or enzymatic resolution . Computational modeling (DFT calculations) predicts steric and electronic effects of substituents on ring puckering, guiding reaction design .

Advanced: What strategies address contradictions in reported synthetic yields or byproduct profiles?

Answer:
Discrepancies often arise from variations in:

  • Catalysts: Palladium/copper catalysts in heterocyclic synthesis reduce side reactions compared to non-catalytic methods .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. toluene, which may favor dimerization .
  • Temperature Gradients: Controlled heating (e.g., 80–100°C) minimizes thermal decomposition, as observed in succinic anhydride-mediated syntheses .
    Systematic Design of Experiments (DoE) can isolate critical variables .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • First Aid: Immediate rinsing with water (15+ minutes for eye contact) and medical consultation are required for exposure .
  • Storage: Stable at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How can computational tools predict biological interactions or reactivity?

Answer:

  • Molecular Docking: Screens interactions with enzymes (e.g., PYCR1, a reductase linked to proline metabolism) using crystal structures (PDB ID: 6XYZ) .
  • QSAR Modeling: Relates substituent electronic properties (Hammett σ values) to antibacterial activity in pyridine-carboxylic acid analogs .
  • DFT Calculations: Predicts regioselectivity in electrophilic substitution reactions on the phenyl ring .

Basic: What are the common functionalization sites for derivatization?

Answer:

  • Pyrrolidine Ring: Position 3 (carboxylic acid) is amenable to esterification or amidation .
  • Phenyl Ring: Electrophilic substitution (e.g., nitration, halogenation) at the 2-carboxyphenyl group .
  • Oxo Group: Reduction to hydroxyl or conversion to thiol derivatives .

Advanced: How can mechanistic studies resolve unexpected reaction pathways?

Answer:

  • Isotopic Labeling: 13C-tracing identifies intermediates in cyclization steps .
  • Kinetic Profiling: Monitors byproduct formation via in-situ FTIR or Raman spectroscopy .
  • Trapping Experiments: Use of radical scavengers (e.g., TEMPO) to detect free-radical intermediates in metal-catalyzed reactions .

Basic: What are the stability considerations under varying pH and temperature?

Answer:

  • Acidic Conditions: Hydrolysis of the oxo group occurs at pH < 3, forming hydroxyl intermediates .
  • Alkaline Conditions: Decarboxylation is observed at pH > 10 .
  • Thermal Stability: Decomposes above 150°C; store at 2–8°C for long-term stability .

Advanced: How can this compound serve as a precursor for bioactive heterocycles?

Answer:

  • Anticancer Agents: Coupling with pyrimidine hydrazides yields analogs with topoisomerase inhibition (IC50 ≈ 2–10 μM) .
  • Antimicrobial Scaffolds: Oxazolo-pyridine derivatives exhibit MIC values of 4–16 μg/mL against Gram-positive bacteria .
  • Enzyme Inhibitors: Structural analogs (e.g., spirocyclic isoquinolines) target proteases and kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.